molecular formula C10H20N2O2 B7985233 N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7985233
M. Wt: 200.28 g/mol
InChI Key: JMAFUTPCKRRIAW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a tertiary amine featuring an acetamide core substituted with an ethyl group and a (R)-configured pyrrolidin-3-yl moiety bearing a 2-hydroxyethyl substituent. This compound is listed in commercial catalogs as a research chemical, though its production status is marked as "discontinued" by suppliers such as CymitQuimica .

Properties

IUPAC Name

N-ethyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(9(2)14)10-4-5-11(8-10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAFUTPCKRRIAW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of ethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the acetylation process. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Ethyl-N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]pyridin-3-yl]acetamide (CHEMBL6904)

  • Structure : This compound shares the N-ethylacetamide backbone but replaces the hydroxyethyl-pyrrolidine with a piperazine-linked indole-carbonyl group attached to a pyridine ring.
  • Key Differences: The indole-piperazine moiety introduces aromaticity and hydrogen-bonding capabilities absent in the target compound.
  • Applications : Documented in pharmacological databases (e.g., ChEMBL) as a bioactive molecule, possibly targeting kinases or GPCRs due to the indole-carbonyl motif .

(R)-N-(Pyrrolidin-3-yl)acetamide (CAS 131900-62-4)

  • Structure : A simpler analog lacking the ethyl and hydroxyethyl groups. The pyrrolidine ring retains the (R)-configuration.
  • Key Differences : The absence of the 2-hydroxyethyl group reduces hydrophilicity, while the missing ethyl group may decrease steric hindrance.
  • Synthetic Utility : Used as a precursor in the synthesis of more complex pyrrolidine derivatives, including the target compound, via alkylation or acylation reactions (e.g., yields up to 51.8% under optimized conditions) .

1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea

  • Structure : Shares a substituted pyrrolidine core but replaces acetamide with a urea linker and incorporates fluorophenyl and pyrimidinyl groups.
  • hydroxyethyl) alters electronic and steric properties.
  • Applications : Patented as a TRKA kinase inhibitor, highlighting the role of pyrrolidine derivatives in kinase modulation .

Functional Analogs in Pharmacology

AMG628 (ChEMBL ID: CHEMBL554635)

  • Structure : Features an acetamide group attached to a benzothiazole-piperazine scaffold.
  • Key Differences : The benzothiazole ring confers rigidity and π-stacking capacity, unlike the flexible hydroxyethyl-pyrrolidine in the target compound.

SB705498

  • Structure : Contains a urea-linked pyrrolidine ring with trifluoromethylpyridyl and bromophenyl groups.
  • Key Differences : The urea linker and aromatic substituents enhance target affinity but reduce metabolic stability compared to acetamide-based analogs.
  • Applications : A TRPV1 antagonist, illustrating the pharmacological relevance of pyrrolidine-urea architectures .

Structural and Pharmacokinetic Insights

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances water solubility compared to analogs with methoxyethyl () or aromatic substituents ().
  • Stereochemical Impact : The (R)-configuration at pyrrolidin-3-yl is critical for chiral recognition in receptor binding, as seen in kinase inhibitors like SB705498 .
  • Metabolic Stability : Tertiary amines (e.g., target compound) generally exhibit lower CYP450-mediated oxidation compared to secondary amines (e.g., CAS 131900-62-4) .

Biological Activity

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a hydroxyl group, which enhances its interaction with biological targets. The following sections delve into various aspects of its biological activity, including mechanisms of action, pharmacological implications, and comparative analyses with related compounds.

Molecular Characteristics

  • Molecular Formula : C8_8H16_{16}N2_2O2_2
  • Molecular Weight : 172.22 g/mol
  • CAS Number : 1354015-97-6

The presence of the hydroxyl group on the ethyl chain is significant as it contributes to the compound's solubility and potential interactions with biological systems, particularly in modulating neurotransmitter systems.

Research indicates that this compound may function as an inhibitor or activator of specific receptors involved in neurotransmitter release and uptake. This modulation can influence various physiological responses, including mood and cognitive functions. The detailed mechanisms remain an active area of investigation, with studies focusing on its binding affinities to different receptors.

Interaction Studies

Initial findings suggest that this compound interacts with several neurotransmitter systems:

  • Dopaminergic System : Potential modulation of dopamine receptors could influence reward pathways and cognitive functions.
  • Serotonergic System : Interaction with serotonin receptors may affect mood regulation and anxiety.
  • Cholinergic System : Possible effects on acetylcholine receptors could enhance cognitive performance.

Pharmacological Implications

The biological activity of this compound has implications for various therapeutic applications:

  • Neurological Disorders : Its potential to modulate neurotransmitter systems makes it a candidate for treating conditions such as depression and anxiety.
  • Cognitive Enhancement : Research suggests possible applications in enhancing memory and learning processes.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-Ethyl-N-(pyrrolidin-3-yl)acetamidePyrrolidine ring with ethyl and acetamide groupsLacks hydroxyl substitution; simpler structure
N-Methyl-N-(pyrrolidin-3-yl)acetamidePyrrolidine ring with methyl instead of ethylDifferent alkyl substitution affects biological activity
N-(Hydroxyethyl)pyrrolidineHydroxylethyl group attached to pyrrolidineNo acetamide functionality; different reactivity profile

The unique hydroxylethyl substitution in this compound enhances its solubility and potential interactions compared to its analogs, making it a candidate for specialized applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the antibacterial and antifungal properties of pyrrolidine derivatives, shedding light on the broader implications of compounds like this compound:

  • Antibacterial Activity : In vitro evaluations have shown that certain pyrrolidine derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL against S. aureus .
  • Antifungal Activity : Some studies indicate that derivatives within this class also display antifungal properties, making them potential candidates for treating infections caused by fungi .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide?

  • Methodology : Nucleophilic substitution reactions under optimized conditions are commonly employed. For example, coupling (R)-N-(pyrrolidin-3-yl)acetamide with alkylating agents in solvents like 1,4-dioxane or acetonitrile, using bases such as potassium carbonate or triethylamine. Yields can vary (e.g., 51.8–68.5%) depending on temperature (60–95°C) and reaction time .
  • Key Considerations : Solvent polarity and base strength influence reaction efficiency. Characterization via LCMS (e.g., [M+H]+=433.2) and purification via prep-LCMS or flash column chromatography are critical for confirming product identity .

Q. What safety protocols are essential for handling this compound?

  • PPE Requirements : Use P95 respirators (for low exposure) or OV/AG/P99 respirators (high exposure), along with full protective clothing to prevent skin/eye contact. Ensure compliance with NIOSH or CEN standards for respiratory protection .
  • Storage : Store in cool, dry, and ventilated areas, avoiding incompatible materials. Stability data indicate the compound is chemically stable under recommended conditions .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Techniques :

  • Structural Confirmation : ¹H/¹³C NMR, FTIR, and HRMS (e.g., [M+H]+=330.1601 for related analogs) .
  • Purity Assessment : HPLC or UPLC with UV detection, coupled with mass spectrometry for trace impurities .
    • Challenges : Lack of reported physical properties (melting point, logP) necessitates empirical determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantiomeric purity?

  • Variables to Test :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility, while higher temperatures (e.g., 95°C in 1,4-dioxane) accelerate kinetics .
  • Catalyst Screening : Transition metal catalysts or phase-transfer agents could reduce side reactions.
    • Analysis : Use chiral chromatography or circular dichroism to monitor enantiomeric excess.

Q. Which residues in orexin receptors are critical for binding this compound, and how can mutagenesis validate interactions?

  • Critical Residues : Trp45.54, Tyr5.38, Phe5.42, and His7.39 in OX1/OX2 receptors are essential for antagonist binding. Mutagenesis studies (e.g., W214A45.54 or H350A7.39 mutations) disrupt ligand-receptor interactions .
  • Experimental Design :

  • Site-Directed Mutagenesis : Replace key residues with alanine and measure binding affinity via radioligand displacement assays (e.g., [³H]almorexant).
  • Functional Assays : Monitor calcium flux or cAMP inhibition in mutant vs. wild-type receptors .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

  • Stereochemical Impact : The (R)-configuration at the pyrrolidine ring enhances receptor selectivity due to spatial compatibility with hydrophobic pockets in target proteins. Enantiomeric analogs may exhibit reduced potency .
  • Synthesis Strategies : Use chiral auxiliaries (e.g., Boc-protected intermediates) or asymmetric catalysis to control stereochemistry .

Q. What computational approaches predict the compound’s receptor-binding mode?

  • Modeling Tools :

  • Molecular Docking : β2-adrenergic-based homology models of orexin receptors can simulate ligand-receptor interactions.
  • MD Simulations : Assess binding stability by analyzing residue-ligand contact frequencies over time .
    • Validation : Compare computational predictions with mutagenesis data to refine models.

Data Gaps and Research Opportunities

  • Physicochemical Properties : Empirical determination of logP, solubility, and thermal stability is needed due to limited reported data .
  • Toxicological Profiling : Acute toxicity studies (e.g., LD50 in rodent models) and genotoxicity assays (Ames test) are required for safety assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.